2-Chloro-5-ethoxy-3-nitropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
2-chloro-5-ethoxy-3-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-5-3-6(10(11)12)7(8)9-4-5/h3-4H,2H2,1H3 |
InChI Key |
JYJDGPPNBBTTJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(N=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethoxy-3-nitropyridine typically involves the nitration of 2-chloro-5-ethoxypyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the chlorination of 2-hydroxy-5-nitropyridine using chlorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and safety measures is crucial to handle the reactive chemicals involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-ethoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed:
Substitution Reactions: Products include 2-amino-5-ethoxy-3-nitropyridine and 2-thio-5-ethoxy-3-nitropyridine.
Reduction Reactions: The major product is 2-chloro-5-ethoxy-3-aminopyridine.
Scientific Research Applications
2-Chloro-5-ethoxy-3-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. This interaction can lead to the inhibition of essential enzymes or disruption of cellular processes . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Chloro-Nitropyridines
Table 1: Structural and Physical Properties Comparison
Reactivity Trends :
- Electron-Withdrawing Groups : Nitro and chloro groups deactivate the pyridine ring, directing electrophilic substitutions to meta/para positions.
- Ethoxy vs.
- Fluorine Substituents : The electronegativity of fluorine in 2-Chloro-3-fluoro-5-nitropyridine enhances leaving-group ability in nucleophilic aromatic substitution .
Biological Activity
2-Chloro-5-ethoxy-3-nitropyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.62 g/mol. The compound features a pyridine ring substituted with a chlorine atom, an ethoxy group, and a nitro group, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H8ClN3O3 |
| Molecular Weight | 219.62 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234567 |
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution of a suitable precursor. Various methodologies have been reported, including the use of ethyl bromide and sodium ethoxide in the presence of a base to facilitate the formation of the ethoxy group on the pyridine ring.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies demonstrate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The nitro group plays a crucial role in this activity by generating reactive oxygen species (ROS) that lead to cellular stress and apoptosis.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. For instance, this compound has been identified as a potent inhibitor of certain kinases involved in cancer progression. This inhibition can disrupt signaling pathways critical for tumor growth and survival.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the minimum inhibitory concentration (MIC) of this compound against various pathogens. Results indicated an MIC range from 16 to 64 µg/mL, showcasing its potential as an antimicrobial agent .
- Cytotoxic Effects : In a research article from Cancer Letters, the cytotoxic effects on HeLa cells were assessed. The compound demonstrated an IC50 value of approximately 25 µM, suggesting significant potential for further development as an anticancer drug .
- Enzyme Inhibition Study : A recent publication highlighted the compound's role as an inhibitor of cyclin-dependent kinases (CDKs). The study reported that it effectively reduced kinase activity by over 70% at concentrations around 10 µM .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The nitro group can undergo reduction within cells, leading to ROS generation, which is toxic to cells.
- Enzyme Interaction : The compound's structure allows it to fit into active sites of enzymes, inhibiting their function.
Q & A
Q. What role does this compound play in synthesizing bioactive heterocycles?
- Methodological Answer : Use it as a precursor for Suzuki-Miyaura coupling (e.g., with boronic acids to introduce aryl groups) or nucleophilic displacement (e.g., with amines to form pyridylamines). These intermediates are key in developing kinase inhibitors or antimicrobial agents, as seen in structurally related nitropyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
